B1575257 gp100 (614-622)

gp100 (614-622)

Cat. No. B1575257
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Melanocyte protein PMEL; gp100; pmel 17

Scientific Research Applications

1. Role in Melanoma Treatment and Immunotherapy

gp100 (614-622) is a peptide derived from the melanoma-melanocyte antigen glycoprotein 100 (gp100). This peptide plays a significant role in melanoma treatment and immunotherapy. Vaccination with gp100 (614-622) peptide can stimulate a cytotoxic T-cell immune response against tumor cells expressing this antigen, leading to decreased tumor growth and cell lysis. gp100 antigen is recognized via class I and II HLA-restricted mechanisms and is expressed by melanocytes, pigmented retinal cells, and most melanoma lesions (Definitions, 2020).

2. Target for Antimelanoma Cytotoxic T Lymphocytes

The gp100 antigen serves as a target for antimelanoma cytotoxic T lymphocytes (CTL). Studies have shown that CTLs derived from a melanoma patient (TIL 1200) are directed against gp100. HLA-A2.1+ melanoma cells are lysed by these CTLs, demonstrating that gp100 can be recognized in the context of HLA-A2.1 by CTL from a melanoma patient. This recognition suggests that gp100 may constitute a useful target for specific immunotherapy against melanoma (Bakker et al., 1994).

3. Role in Enhancing Tumor Immunogenicity

The use of gp100 in combination with other treatments like ipilimumab has shown improved survival in patients with metastatic melanoma. It suggests that gp100, when used in combination with other immunotherapies, can enhance the overall effectiveness of the treatment (Hodi et al., 2010).

4. Utilization in Genetic Vaccination

The application of gp100 in genetic vaccination strategies has been explored. Immunization with DNA coding for gp100 results in tumor immunity, highlighting its potential in cancer immunotherapy. This approach has shown promise in overcoming immune ignorance or tolerance and in inducing tumor protection (Hawkins et al., 2000).

5. Identification of T-cell Epitopes

Research has identified multiple T-cell epitopes in gp100, crucial for developing T-cell-based immunotherapy against malignant melanoma. These findings assist in the design of peptide vaccines containing both CTL and T helper epitopes, potentially offering therapeutic advantages over current approaches (Kobayashi et al., 2001).

properties

Product Name

gp100 (614-622)

sequence

LIYRRRLMK

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

synonym

Melanocyte protein PMEL (614-622); gp100 (614-622)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.